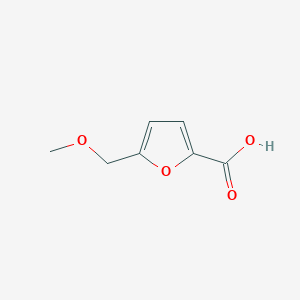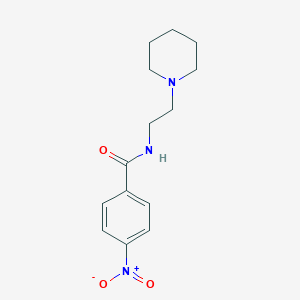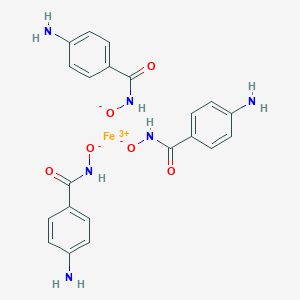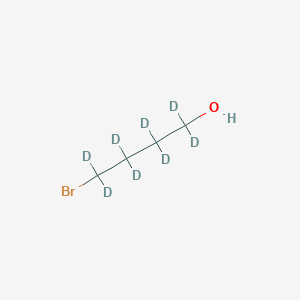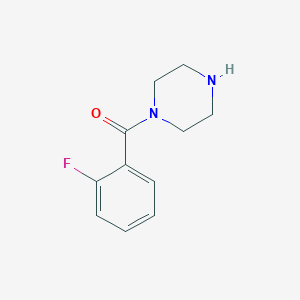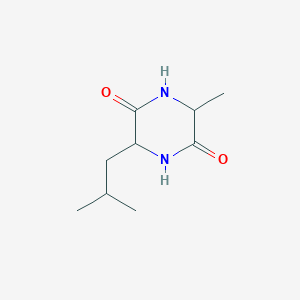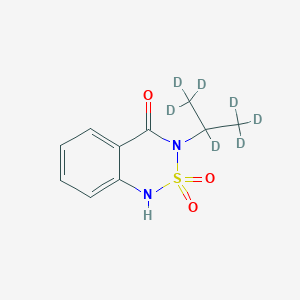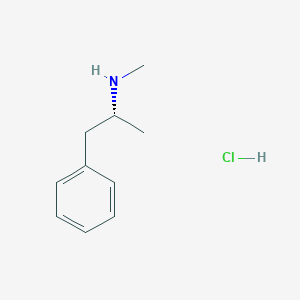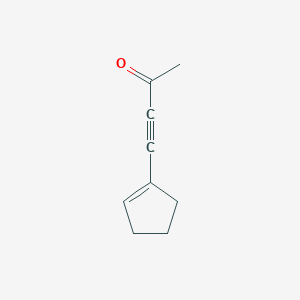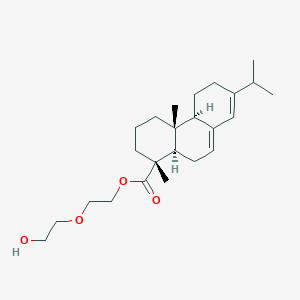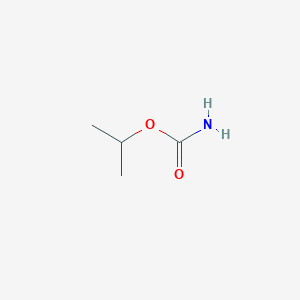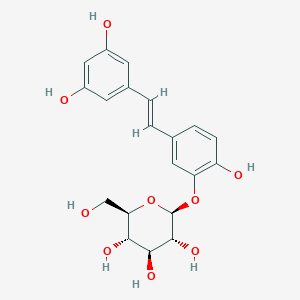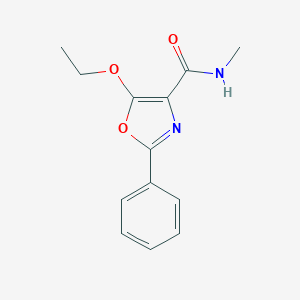
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide, also known as 5-MeO-2-oxo-PCE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It is a derivative of the well-known dissociative drug, ketamine. 5-MeO-2-oxo-PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptors in the brain. This drug has gained significant attention in the scientific community due to its potential as a research tool for studying the NMDA receptor and its role in various neurological and psychiatric disorders.
Mechanism Of Action
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are believed to play a role in the development of various neurological and psychiatric disorders.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE are similar to those of other dissociative drugs. This drug produces a dissociative state, which is characterized by feelings of detachment from one's surroundings and a distorted sense of time and space. Other effects include sedation, hallucinations, and changes in perception.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE as a research tool is its potent NMDA receptor antagonism. This drug has been used to study the role of NMDA receptors in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. However, there are also some limitations to using this drug in lab experiments. One limitation is its potential for abuse, which could lead to ethical concerns. Another limitation is the potential for adverse effects, such as hallucinations and sedation, which could interfere with the interpretation of research results.
Future Directions
There are many potential future directions for research on 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE. One area of interest is the development of new drugs that target the NMDA receptor and have fewer adverse effects than current dissociative drugs. Another area of interest is the use of this drug in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of this drug and its potential for abuse.
Synthesis Methods
The synthesis of 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE involves the reaction of 4-phenyl-2-oxazolidinone with ethyl magnesium bromide, followed by the addition of N-methylformamide. This reaction produces 5-ethoxy-N-methyl-2-phenyloxazole-4-carboxamide, which is then reduced using lithium aluminum hydride to produce 5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE.
Scientific Research Applications
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamidePCE has been used extensively in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. This drug has shown potential in the treatment of depression, anxiety, and other psychiatric disorders. It has also been used to study the role of NMDA receptors in learning and memory.
properties
CAS RN |
128242-89-7 |
|---|---|
Product Name |
5-Ethoxy-N-methyl-2-phenyloxazole-4-carboxamide |
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-ethoxy-N-methyl-2-phenyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-13-10(11(16)14-2)15-12(18-13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,14,16) |
InChI Key |
ZEVDMLFFWVNXRX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC |
synonyms |
5-ETHOXY-N-METHYL-2-PHENYLOXAZOLE-4-CARBOXAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)
